![molecular formula C9H16N2 B1450715 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine CAS No. 2167346-89-4](/img/structure/B1450715.png)

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine

説明

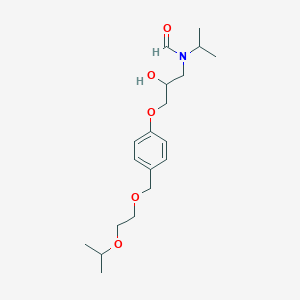

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a compound that contains a piperazine ring substituted with a bicyclo[1.1.1]pentane group . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .

Synthesis Analysis

The synthesis of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” involves the use of light, without the need for additional additives or catalysts . This method has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .Molecular Structure Analysis

The molecular structure of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” consists of a piperazine ring substituted with a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane structure consists of three rings of four carbon atoms each .Physical And Chemical Properties Analysis

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a powder with a molecular weight of 152.24 . The storage temperature is 4 degrees Celsius .科学的研究の応用

Drug Discovery

- Field : Medicinal Chemistry

- Application : BCPs have been demonstrated to be bioisosteres of the phenyl ring . They are used in the design of novel drugs .

- Method : A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . More than 300 functionalized BCPs have been prepared on a (multi)gram scale using this strategy .

- Results : Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Materials Science

- Field : Materials Science

- Application : BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Large-Scale Synthesis and Modifications

- Field : Organic Chemistry

- Application : BCPs are used to construct various building blocks for medicinal chemistry .

- Method : A flow photochemical addition of propellane to diacetyl allowed construction of the BCP core in a 1 kg scale within 1 day . Haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .

- Results : Various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc. were obtained .

Highly Functionalized BCPs

- Field : Medicinal Chemistry

- Application : BCPs bearing carbon and halogen substituents are synthesized under exceptionally mild reaction conditions . These BCPs are used as analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

- Method : The synthesis involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .

- Results : The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Bioisostere in Drug Design

- Field : Medicinal Chemistry

- Application : BCP, as a bioisostere of benzene, tert-butyl and alkyne moieties, has received extensive attention from medicinal and organic chemists . It is used in the design of novel drugs .

Large Library for Drug Discovery

Safety And Hazards

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314 and H400, indicating that it causes severe skin burns and eye damage, and is very toxic to aquatic life .

将来の方向性

The use of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” and other bicyclo[1.1.1]pentanes in drug discovery is a promising area of research . Many of these molecules are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

特性

IUPAC Name |

1-(1-bicyclo[1.1.1]pentanyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGWKOUTWIUQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C23CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine | |

CAS RN |

2167346-89-4 | |

| Record name | 1-{bicyclo[1.1.1]pentan-1-yl}piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)